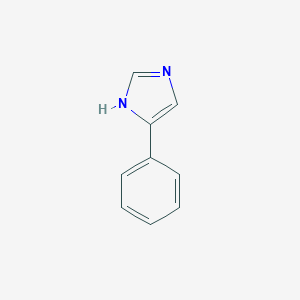

4-Phenylimidazole

説明

4-フェニル-1H-イミダゾールは、フェニルイミダゾール類に属する有機化合物です。 これらの化合物は、炭素-炭素結合または炭素-窒素結合を介してイミダゾール環に結合したベンゼン環を特徴としています 。イミダゾールは、3つの炭素原子と2つの窒素原子を含む5員環状ヘテロ環状化合物です。フェニル基の存在により、化合物の安定性と反応性が向上し、さまざまな科学的および産業的用途において貴重な分子となっています。

準備方法

合成経路と反応条件: 4-フェニル-1H-イミダゾールの合成は、一般的にアミド-ニトリルの環化を伴います。 一般的な方法の1つは、ニッケル触媒によるニトリルへの付加、続いてプロト脱金属化、互変異性化、脱水環化です 。この方法は、アリールハライドや芳香族ヘテロ環など、さまざまな官能基を含めることができます。

工業的生産方法: 4-フェニル-1H-イミダゾールの工業的生産では、高収率と高純度を確保するために、複数段階の合成プロセスが採用されることがよくあります。 液アンモニア中でα-ブロモケトンとホルミジン酢酸を縮合させることも、イミダゾール誘導体を合成するためのもう1つの有用な方法です 。この方法は、その簡便さと効率性により有利です。

3. 化学反応解析

反応の種類: 4-フェニル-1H-イミダゾールは、次のものを含むさまざまな化学反応を起こします。

酸化: この化合物は、イミダゾールN-オキシドを形成するために酸化することができます。

還元: 還元反応により、イミダゾール環をジヒドロイミダゾール誘導体に変換することができます。

置換: 求電子置換反応により、フェニル環にさまざまな置換基を導入することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過酸などがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲンやニトロ化剤などの求電子試薬は、酸性または塩基性条件下で使用されます。

主な生成物:

酸化: イミダゾールN-オキシド。

還元: ジヒドロイミダゾール誘導体。

置換: さまざまな置換フェニルイミダゾール。

化学反応の分析

Reactions with Metal Complexes

4-Phenylimidazole can act as a ligand in coordination chemistry, forming complexes with transition metals. For instance, it has been shown to react with molybdenum compounds such as MoO2Cl2 and MoCl5, leading to the formation of metal-ligand complexes that exhibit unique spectral properties.

-

Thiol-Thione Tautomerism : The thiol derivatives of this compound demonstrate tautomerism between thiol and thione forms, which significantly affects their reactivity and coordination behavior with metal ions .

Inhibition of Enzymatic Activity

The compound has been extensively studied for its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism. Structure-activity relationship studies have identified various derivatives of this compound that enhance its inhibitory potency.

Table 1: IC50 Values for Various Substituted Derivatives of this compound

| Compound | N-1 | C-2 | N-3 | IC50 (μM) |

|---|---|---|---|---|

| 4-PI | H | H | — | 48 |

| Substituted Derivative A | H3C | H | — | N.I. |

| Substituted Derivative B | H2N(CH2)2 | H | — | N.I. |

| Substituted Derivative C | HOCH2 | H | — | N.I. |

Note: N.I. = No inhibition observed .

Interaction with Cytochrome P450 Enzymes

Studies have shown that this compound interacts with cytochrome P450 enzymes, inducing type II spectral changes indicative of binding at the active site. The compound's binding affinity varies among different P450 isoforms, demonstrating its potential as a selective inhibitor.

Table 2: Inhibition Potency of Various Imidazole Derivatives on Cytochrome P450

| Compound | IC50 (μM) |

|---|---|

| This compound | 0.48 |

| Other Imidazole Derivative A | 0.10 |

| Other Imidazole Derivative B | 0.24 |

科学的研究の応用

Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

4-Phenylimidazole has been extensively studied as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression.

- Mechanism of Action : Research indicates that 4-PI binds to the heme iron of IDO, inhibiting its activity through noncompetitive kinetics. This binding preference for the ferric form of IDO enhances its inhibitory potential .

- Potency Enhancement : Subsequent studies have focused on synthesizing analogs of 4-PI to improve potency. For instance, modifications at specific positions on the imidazole and phenyl rings have resulted in inhibitors that are ten-fold more potent than 4-PI itself .

Antibacterial Activity

This compound derivatives have shown promise as dual inhibitors targeting bacterial enoyl-acyl carrier protein (ACP) reductases, specifically FabI and FabK.

- Case Study : A study reported that a phenylimidazole derivative exhibited strong inhibitory activity against both FabI (IC50 = 0.38 µM) and FabK (IC50 = 0.0045 µM), demonstrating potent antibacterial effects against Streptococcus pneumoniae (MIC = 0.5 µg/mL) . This dual inhibition mechanism positions these compounds as potential candidates for novel antibacterial therapies.

Cytochrome P450 Inhibition

This compound has also been investigated for its role in inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism.

- Research Findings : Studies have shown that 4-PI can significantly affect the binding affinities and heme spin states of cytochrome P450 enzymes. For instance, it has been utilized to probe ligand-protein interactions, providing insights into the structural dynamics of these enzymes under various conditions .

Structural Studies and Computational Docking

The structural properties and binding interactions of this compound have been analyzed using computational methods.

- Docking Studies : Computational docking experiments have guided the design of more potent inhibitors by elucidating the interactions between 4-PI derivatives and target proteins like IDO . These studies highlight the importance of specific molecular interactions in enhancing inhibitor efficacy.

Data Summary Table

| Application Area | Compound Derivative | Target Enzyme/Pathway | IC50/MIC Values |

|---|---|---|---|

| IDO Inhibition | This compound | Indoleamine 2,3-dioxygenase | Varies (10-fold improvement noted) |

| Antibacterial Activity | Phenylimidazole | FabI and FabK | FabI: 0.38 µM; FabK: 0.0045 µM |

| Cytochrome P450 Inhibition | This compound | Cytochrome P450 | Potent binding observed |

作用機序

4-フェニル-1H-イミダゾールの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。イミダゾール環は金属イオンと配位することができ、酵素活性を影響を与えます。 さらに、この化合物は、シトクロムP450酵素と相互作用し、薬物代謝と解毒プロセスに影響を与える可能性があります .

類似化合物:

1H-イミダゾール: フェニル基のない親化合物。

2-フェニル-1H-イミダゾール: フェニル基が異なる位置にある類似の化合物。

4-メチル-1H-イミダゾール: フェニル基の代わりにメチル基を持つ化合物。

独自性: 4-フェニル-1H-イミダゾールは、4位にフェニル基が存在することによってユニークであり、他のイミダゾール誘導体と比較して安定性と反応性が向上しています。 この構造的特徴により、高い化学的安定性と特定の反応性パターンを必要とする用途において特に価値があります .

類似化合物との比較

1H-Imidazole: The parent compound without the phenyl group.

2-Phenyl-1H-Imidazole: A similar compound with the phenyl group at a different position.

4-Methyl-1H-Imidazole: A compound with a methyl group instead of a phenyl group.

Uniqueness: 4-Phenyl-1H-Imidazole is unique due to the presence of the phenyl group at the 4-position, which enhances its stability and reactivity compared to other imidazole derivatives. This structural feature makes it particularly valuable in applications requiring high chemical stability and specific reactivity patterns .

生物活性

4-Phenylimidazole (4-PI) is a compound that has garnered attention in the field of medicinal chemistry due to its biological activity, particularly as an inhibitor of various enzymes and potential therapeutic applications. This article provides a comprehensive review of the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

This compound is a small organic molecule with the chemical formula . It belongs to the class of phenylimidazoles, which are characterized by a phenyl group attached to an imidazole ring. The compound is soluble in acetone and has a melting point range of 128-131 °C .

The primary biological activity of this compound is attributed to its role as an inhibitor of Indoleamine 2,3-dioxygenase (IDO) , an enzyme involved in tryptophan metabolism. IDO plays a crucial role in immune regulation and has been implicated in cancer progression and chronic viral infections. By inhibiting IDO, 4-PI can enhance anti-tumor immunity and reduce immune suppression .

Key Mechanisms:

- Inhibition of IDO : 4-PI binds to the active site of IDO, blocking its ability to catalyze the conversion of tryptophan into kynurenine. This inhibition can lead to increased levels of tryptophan, promoting T-cell proliferation and enhancing immune responses against tumors .

- Binding Interactions : Structural studies have shown that 4-PI interacts with specific residues within the IDO active site, including C129 and S167. These interactions are critical for its inhibitory potency .

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the structure of this compound can significantly affect its biological activity. A systematic study involving various analogs has been conducted to optimize binding affinity and inhibitory potency against IDO.

| Compound | Modification | IC50 (µM) | Notes |

|---|---|---|---|

| 4-PI | - | 10 | Parent compound |

| Compound 1 | Hydroxy substitution at ortho position | 1.67 | Six-fold increase in potency |

| Compound 2 | Thiol substitution at para position | 1.5 | Enhanced binding interactions |

| Compound 3 | Fluoro substitution at meta position | 9 | Moderate increase in potency |

These findings indicate that specific substitutions can enhance the binding affinity and efficacy of the compound against IDO.

Study on Antibacterial Activity

A notable study investigated the antibacterial properties of phenylimidazole derivatives, including those based on 4-PI. One derivative demonstrated potent inhibitory activity against bacterial enoyl-acyl carrier protein reductases (FabI and FabK), which are essential for fatty acid biosynthesis in bacteria. The compound showed an IC50 value of for FabI and for FabK, indicating significant antibacterial potential against Streptococcus pneumoniae with minimal cytotoxicity (IC50 > ) .

Inhibition Studies

The inhibition of beta-glucosidase by imidazoles was also explored, where various nitrogen-containing heterocycles were tested for their ability to inhibit this enzyme. Among those tested, some imidazole derivatives exhibited strong competitive inhibition, showcasing the versatility of imidazole-based compounds as enzyme inhibitors .

特性

IUPAC Name |

5-phenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-7H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLKOHSAWQPOFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40864-48-0 (mono-hydrochloride) | |

| Record name | 4(5)-Phenylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000670951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30217200 | |

| Record name | 4(5)-Phenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30217200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

670-95-1 | |

| Record name | 4-Phenylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=670-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(5)-Phenylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000670951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(5)-Phenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30217200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Phenylimidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VQ67XR7XY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。